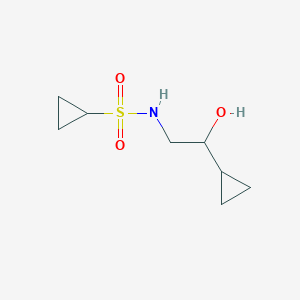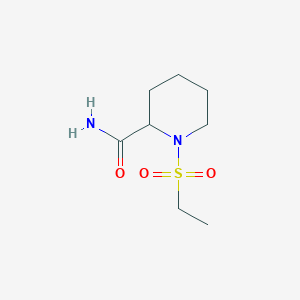![molecular formula C12H19ClN4O3S B7595053 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide, also known as CE3F4, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a sulfonylurea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the inhibition of the sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels (Wang et al., 2016). This leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival (Zhang et al., 2017). Furthermore, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival (Wang et al., 2016).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the improvement of insulin sensitivity and glucose tolerance, and the neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017; Wang et al., 2016). In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes and cardiovascular disease (Zhang et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that have been studied for similar purposes (Zhang et al., 2017). However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments (Wang et al., 2016).
Orientations Futures
There are several future directions for research on 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide. One area of interest is its potential use in combination with other compounds for cancer treatment. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease. Furthermore, additional studies are needed to further elucidate the mechanism of action of this compound and to determine its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a sulfonylurea derivative that has been studied extensively for its potential use in various areas of scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of this compound involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. While there are some limitations to using this compound in lab experiments, its potential benefits make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis method of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. The resulting product is then treated with sulfamic acid to yield this compound. This method has been described in detail in a research article by Zhang et al. (2017).
Applications De Recherche Scientifique
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been studied for its potential use in various areas of scientific research, including cancer treatment, diabetes management, and neurological disorders. It has been found to have anticancer properties by inducing apoptosis in cancer cells (Zhang et al., 2017). In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes (Wang et al., 2016). Furthermore, this compound has been investigated for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017).
Propriétés
IUPAC Name |
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O3S/c1-3-5-15-11(18)8-17-21(19,20)9-6-10(13)12(14-4-2)16-7-9/h6-7,17H,3-5,8H2,1-2H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCBSUNVSYASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNS(=O)(=O)C1=CC(=C(N=C1)NCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)



![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)

![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)